3-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid
Description
3-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on one amino moiety and a free amino group at the β-position (C3) of the butanoic acid backbone. This compound is widely utilized in peptide synthesis and pharmaceutical intermediates, where the Boc group serves as a temporary protecting group to prevent unwanted reactions during chemical synthesis . Its structure allows for selective deprotection under acidic conditions, making it valuable in multi-step organic syntheses.
Key structural features:
- Boc-protected amino group: Enhances stability during reactions.
- Free amino group at C3: Enables further functionalization or coupling.
- Butanoic acid backbone: Provides a carboxylic acid handle for conjugation.
Properties
IUPAC Name |
3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-6(10)4-7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVALTDDPAWXCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves:
- Installation of the Boc protecting group on the amino function.
- Construction of the amino acid backbone.
- Introduction of chirality at the β-amino center.
- Purification to achieve high purity and yield.
Two main approaches dominate the literature: asymmetric hydrogenation routes and multi-step synthesis involving Wittig reagents and Hoffmann rearrangement.
Multi-Step Synthesis via Wittig Reagent and Hoffmann Rearrangement
A notable method involves a multi-step synthesis starting from commercially available materials such as 2,4,5-trifluorobenzaldehyde. The key steps are:
- Preparation of a Wittig reagent, which reacts with 2,4,5-trifluorobenzaldehyde to form a chiral monoester intermediate.
- Conversion of this monoester into the corresponding amide.
- Application of Hoffmann rearrangement to install the β-amino group with the desired stereochemistry.
- Protection of the amino group with the Boc group.
This route was developed to overcome challenges in amidation and to optimize enantioselectivity and yield. Calcium chloride was found to be the best additive for amidation, and bromine with Hunig's base or DBU in tert-butanol was effective for Hoffmann rearrangement, although evaporation issues reduced yields in some cases.
Asymmetric Hydrogenation of Itaconic Acid Derivatives
Another approach uses asymmetric hydrogenation of itaconic acid monoesters to introduce the chiral β-amino center. This method involves:
- Synthesis of a chiral itaconic acid derivative.
- Catalytic asymmetric hydrogenation to reduce the double bond stereoselectively.
- Amidation and Boc protection steps to yield the target compound.
This method is valued for its stereoselectivity and is often employed in industrial settings for the production of sitagliptin intermediates.
Industrial-Scale Preparation with Controlled Impurity Formation
A patented industrial process focuses on controlling condensation impurities during synthesis to achieve high purity and yield. The key features include:
- Use of organic solvents immiscible with water, such as toluene, methyl tert-butyl ether, or isopropyl acetate.
- Reaction of the starting compound I with compound II dissolved in an organic solvent in the presence of an inorganic base like sodium hydroxide.
- Reaction conditions optimized at 20 °C for about 10 hours.
- Molar ratios of reactants carefully controlled (compound I to compound II: 1:1–2; compound I to base: 1:1–2.2).
This method provides a stable, simple, and scalable process suitable for industrial production, minimizing impurity A (a condensation impurity) and avoiding costly chromatographic purification.
Boc Protection Step
The Boc protecting group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is often integrated into the synthesis after the amino acid backbone is constructed and the chiral center installed.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Multi-step Wittig + Hoffmann rearrangement | Uses Wittig reagent and Hoffmann rearrangement; chiral β-amino installation | High stereoselectivity; uses commercially available starting materials | Amidation and rearrangement yield optimization; evaporation losses |
| Asymmetric hydrogenation of itaconic acid derivatives | Catalytic asymmetric hydrogenation to introduce chirality | High enantioselectivity; industrially scalable | Requires chiral catalysts; multi-step synthesis |
| Industrial process with controlled impurities | Use of organic solvent immiscible with water; optimized base and temperature | High purity and yield; stable and simple; suitable for scale-up | Requires precise control of reaction conditions to minimize impurities |
| Boc protection step | Reaction with di-tert-butyl dicarbonate | Protects amino group effectively | Requires careful pH control to avoid side reactions |
Data Table: Typical Reaction Conditions for Industrial Preparation
| Parameter | Range / Preferred Condition |
|---|---|
| Organic solvent | Toluene (preferred), MTBE, isopropyl acetate, dichloromethane, n-hexane, petroleum ether, cyclohexane, n-heptane |
| Inorganic base | Sodium hydroxide (preferred), potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate |
| Reaction temperature | 0–40 °C (preferably 20 °C) |
| Reaction time | 4–18 hours (preferably 10 hours) |
| Molar ratio (compound I : compound II) | 1 : 1–2 |
| Molar ratio (compound I : inorganic base) | 1 : 1–2.2 |
Chemical Reactions Analysis
Types of Reactions
3-amino-4-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as trimethylsilyl iodide (TMSI) and methanol are used for BOC deprotection.
Major Products Formed
The major products formed from these reactions include the free amine, oxidized derivatives, and substituted compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-4-{[(tert-butoxy)carbonyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-{[(tert-butoxy)carbonyl]amino}butanoic acid involves the protection of the amino group, preventing it from participating in unwanted side reactions . The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Structural Variations and Substituents
Similar compounds differ primarily in substituents at the C4 position and stereochemistry at the C3 amino group. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., -F, -Cl, -CF3) increase lipophilicity (LogP: 3.1–3.5) and stability, enhancing membrane permeability in drug candidates .
- Aromatic vs. heteroaromatic groups : Pyridinyl (LogP ~1.5) and thienyl substituents reduce hydrophobicity compared to phenyl derivatives, affecting solubility .
Stereochemistry :
- The R-configuration in trifluorophenyl derivatives (e.g., Sitagliptin Impurity 19) is critical for binding to dipeptidyl peptidase-4 (DPP-4) targets, while the S-configuration may lead to inactive byproducts .
Applications :
- Pharmaceutical intermediates : Fluorinated and chlorinated analogs are prevalent in diabetes drug synthesis (e.g., Sitagliptin) .
- Chiral reagents : Pyridinyl and naphthyl derivatives (e.g., PI-26445, PI-26476) are used in asymmetric synthesis .
Physicochemical Properties
- Melting Points : Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) exhibit higher melting points (>200°C) due to strong intermolecular interactions .
- Solubility: Unsubstituted analogs are more water-soluble, while trifluoromethyl or cyano groups reduce aqueous solubility .
- Stability : Boc-protected compounds are stable at -20°C for years but degrade under strong acids (e.g., TFA) during deprotection .
Biological Activity
3-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid, commonly referred to as Boc-3-amino-4-aminobutanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protective group attached to an amino group, which enhances its stability and solubility in biological systems. The structural formula can be represented as follows:
This compound is known to interact with various biological targets, particularly amino acid transporters. It has been studied for its role as an inhibitor of the ASCT2 transporter (SLC1A5), which is crucial for glutamine uptake in cancer cells. Inhibition of ASCT2 leads to reduced intracellular glutamine levels, thereby affecting tumor growth and survival.
Key Findings:
- Inhibition of ASCT2 : The compound exhibits competitive inhibition of ASCT2 with an IC50 value in the low micromolar range, demonstrating significant potential for cancer therapeutics .
- Impact on Tumor Growth : Studies have shown that inhibition of ASCT2 results in decreased tumor size in vivo, highlighting its relevance in cancer treatment strategies .
Biological Activity
The biological activity of Boc-3-amino-4-aminobutanoic acid can be summarized as follows:
| Activity | Description |
|---|---|
| ASCT2 Inhibition | Reduces glutamine uptake in cancer cells, leading to decreased proliferation. |
| Antitumor Effects | Shown to decrease tumor size in various cancer models. |
| Potential Neuroprotective Effects | May influence amino acid homeostasis in neurological disorders. |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines :
- Mechanistic Insights :
- Neuroprotective Potential :
Q & A
Q. Table 1: Hydrogen-Bond Parameters from Crystallography
| Donor–Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N5–H···O2 | 0.88 | 2.04 | 2.86 | 158 |
| O1–H···O6 | 0.82 | 1.84 | 2.65 | 174 |
Advanced: How can conformational studies of this compound inform foldamer design?
Methodological Answer:
γ-Amino acids like this compound are key to α,γ-peptide foldamers, which adopt helical or β-sheet mimics resistant to enzymatic degradation. Conformational analysis involves:
- Circular Dichroism (CD): Identifies helical propensity in solution.
- Molecular Dynamics (MD): Predicts stable conformers based on torsional angles (e.g., C–C–C–N dihedrals).
- X-ray Diffraction: Validates solid-state conformations, revealing how substituents (e.g., aryl groups) stabilize secondary structures .
Applications: Antimicrobial or antiviral foldamers exploit rigid conformations for target binding .
Advanced: What strategies mitigate hygroscopicity and degradation during storage of this compound?
Methodological Answer:
- Lyophilization: Freeze-drying under vacuum minimizes water absorption.
- Desiccant Storage: Anhydrous CaCl2 or silica gel in sealed containers.
- Stability Monitoring: Accelerated aging studies (40°C/75% RH) with periodic HPLC checks for Boc group cleavage or racemization .
- Derivatization: Converting the free acid to stable esters (e.g., methyl esters) reduces reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
